4-Amino-3-hydroxybutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-hydroxybutanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of 4-amino-3-hydroxybutanoic acid, which is an endogenous ligand found in the central nervous system of mammals. This compound is known for its role in various biochemical processes and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-hydroxybutanoic acid hydrochloride typically involves the reaction of 4-amino-3-hydroxybutanoic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed at room temperature, and the product is obtained as a white crystalline solid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-hydroxybutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of this compound.
Scientific Research Applications
4-Amino-3-hydroxybutanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in biochemical processes and its potential as a neurotransmitter or neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antispasmodic agent and its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-amino-3-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitters and receptors. The exact molecular targets and pathways involved are still under investigation, but it is known to influence the release and uptake of certain neurotransmitters, leading to its observed effects.
Comparison with Similar Compounds
4-Amino-3-hydroxybutanoic acid hydrochloride can be compared with other similar compounds, such as:
4-Amino-3-hydroxybutanoic acid: The parent compound, which lacks the hydrochloride group.
Gamma-aminobutyric acid (GABA): A well-known neurotransmitter with similar structural features.
Beta-hydroxybutyric acid: Another compound with a hydroxyl group, but differing in its position and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a compound of interest in various fields of research.
Properties
Molecular Formula |
C4H10ClNO3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c5-2-3(6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H |
InChI Key |
IRKCMMXRSVXEPT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.